GNE-9605

Parkinson's Disease Kinase Inhibition Biochemical Assay

GNE-9605 is a second‑generation, orally bioavailable LRRK2 inhibitor with exceptional kinase selectivity (only 1 off‑target hit >50% at 0.1 µM across 178 kinases). Its 2 nM biochemical Ki and 19 nM cellular IC50, combined with 90% oral bioavailability and robust brain penetration, suit chronic oral dosing in G2019S LRRK2 BAC transgenic mouse Parkinson’s models. A validated pSer1292 pharmacodynamic biomarker enables rigorous PK/PD modelling. As a well‑characterized chemical probe, it serves as a gold‑standard reference for comparative LRRK2 inhibitor studies. Order now to secure reproducible, high‑impact target‑engagement data.

Molecular Formula C17H20ClF4N7O
Molecular Weight 449.8 g/mol
Cat. No. B612098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGNE-9605
SynonymsGNE9605;  GNE-9605;  GNE 9605.
Molecular FormulaC17H20ClF4N7O
Molecular Weight449.8 g/mol
Structural Identifiers
SMILESCNC1=NC(=NC=C1C(F)(F)F)NC2=C(N(N=C2)C3CCN(CC3F)C4COC4)Cl
InChIInChI=1S/C17H20ClF4N7O/c1-23-15-10(17(20,21)22)4-24-16(27-15)26-12-5-25-29(14(12)18)13-2-3-28(6-11(13)19)9-7-30-8-9/h4-5,9,11,13H,2-3,6-8H2,1H3,(H2,23,24,26,27)/t11-,13-/m0/s1
InChIKeyPUXPEQJKNAWNQA-AAEUAGOBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancewhite to off-white solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GNE-9605 Procurement Guide: Potent, Brain-Penetrant LRRK2 Inhibitor for Parkinson's Disease Research


GNE-9605 is a highly potent and selective, orally bioavailable small molecule inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2), a primary target for potential disease-modifying therapies in Parkinson's disease. It belongs to the aminopyrazole chemical class and demonstrates excellent brain penetration across species [1]. Its biochemical potency is characterized by a Ki of 2.0 nM against the LRRK2 kinase domain, with a cellular IC50 of 19 nM [2].

Why LRRK2 Inhibitors Like GNE-9605 Cannot Be Interchanged: A Procurement Rationale


The LRRK2 inhibitor landscape is chemically diverse, with compounds exhibiting significant variability in kinase selectivity, brain penetration, and oral bioavailability. Generic substitution among LRRK2 inhibitors is not scientifically valid due to the risk of off-target effects and poor CNS exposure that can confound experimental outcomes [1]. For instance, while some inhibitors show high biochemical potency, their inability to effectively cross the blood-brain barrier or their promiscuous inhibition of other kinases limits their utility in Parkinson's disease models [2]. The quantitative evidence presented below demonstrates that GNE-9605 occupies a specific performance niche defined by a unique combination of potency, selectivity, and CNS penetration that is not uniformly shared across the broader class of LRRK2 inhibitors.

GNE-9605: Head-to-Head Quantitative Differentiation Against LRRK2 Inhibitor Comparators


Biochemical Potency: GNE-9605 Ki vs. Key LRRK2 Inhibitors

GNE-9605 demonstrates high binding affinity with a biochemical Ki of 2.0 nM [1]. This places it in a similar potency range as GNE-0877 (Ki ~1-3 nM) but distinct from GNE-7915 (Ki ~9 nM) [2].

Parkinson's Disease Kinase Inhibition Biochemical Assay

Cellular Target Engagement: IC50 Comparison in a Disease-Relevant Assay

In a cellular assay measuring the decrease of phosphoserine 935 (a direct biomarker of LRRK2 kinase activity) in HEK293 cells overexpressing the G2019S mutant, GNE-9605 exhibited an IC50 of 90 nM [1]. While this demonstrates target engagement, a novel inhibitor (LRRK2_b) was reported to be more potent in this specific context with an IC50 of 10 nM [1].

Cellular Assay Target Engagement LRRK2 Ser935 Phosphorylation

Kinase Selectivity Profile: GNE-9605 vs. Broader LRRK2 Inhibitor Landscape

GNE-9605 demonstrates high selectivity across a broad panel of kinases. When profiled against a panel of 178 kinases at a concentration of 0.1 μM, it inhibited only TAK1-TAB1 by >50% . This selectivity profile supports its use as a chemical probe for LRRK2-specific biology.

Kinase Selectivity Off-Target Effects Safety Profile

In Vivo Oral Bioavailability: PK Differentiation from Non-Oral Inhibitors

GNE-9605 demonstrates excellent oral bioavailability in rats, with a value of 90% following a 1 mg/kg oral dose [1]. This is in contrast to other LRRK2 inhibitors like LRRK2-IN-1, which lack sufficient CNS penetration for in vivo brain target engagement studies [2].

Pharmacokinetics Oral Bioavailability In Vivo Dosing

Brain Penetration: In Vivo Target Engagement Evidence

GNE-9605 is characterized as a brain-penetrant LRRK2 inhibitor [1]. Its ability to cross the blood-brain barrier is supported by in vivo data showing that intraperitoneal administration of 10 and 50 mg/kg significantly inhibits LRRK2 Ser1292 autophosphorylation in the brains of BAC transgenic mice expressing the human G2019S mutation [2]. This differentiates it from earlier inhibitors like CZC-25146 and GSK2578215A which lack reported brain penetration [3].

CNS Penetration Blood-Brain Barrier In Vivo Efficacy

Metabolic Stability: Enhanced Human Hepatocyte Stability vs. Lead Compound

Structural optimization of the aminopyrazole lead compound (compound 2) led to GNE-9605, which exhibits significantly improved human hepatocyte stability [1]. This optimization addressed a key liability of the earlier lead series.

Metabolic Stability Drug-like Properties Hepatocyte Stability

Optimal Applications for GNE-9605 in Preclinical Parkinson's Research


Chronic Oral Dosing in G2019S Transgenic Mouse Models

The high oral bioavailability (90%) and confirmed brain target engagement of GNE-9605 make it an ideal tool compound for chronic oral dosing studies in the G2019S LRRK2 BAC transgenic mouse model [1]. Its metabolic stability supports once-daily oral administration to assess the long-term effects of sustained LRRK2 inhibition on PD-relevant phenotypes and biomarkers [1].

LRRK2-Specific Cellular Phenotyping with High Confidence

Given its exceptional selectivity profile (only 1 off-target hit >50% at 0.1 μM out of 178 kinases) and high biochemical potency (Ki = 2 nM), GNE-9605 is well-suited for cellular assays where definitive LRRK2-dependent effects must be dissected from off-target kinase signaling . Its use can increase confidence in target validation and mechanism-of-action studies in cell lines and primary neurons.

Pharmacodynamic Biomarker Studies for CNS Target Engagement

GNE-9605's ability to penetrate the CNS and robustly inhibit LRRK2 Ser1292 autophosphorylation in the brain provides a validated pharmacodynamic (PD) biomarker for dose-response studies [2]. Researchers can use GNE-9605 to establish PK/PD relationships in rodents, correlating plasma and brain drug levels with the degree of LRRK2 inhibition, which is critical for selecting doses for long-term efficacy trials [2].

Comparative Tool Compound Studies for LRRK2 Inhibitor Profiling

As a well-characterized, second-generation LRRK2 inhibitor, GNE-9605 serves as an excellent reference compound for comparative studies with novel or improved LRRK2 inhibitors [3]. Its established potency, selectivity, and brain penetration profiles provide a valuable benchmark for evaluating the potential of new chemical entities in both in vitro and in vivo Parkinson's disease models [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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